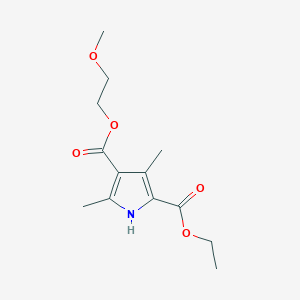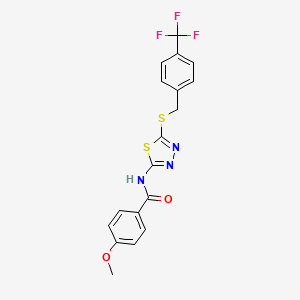![molecular formula C21H20N2OS B2832543 N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 685108-40-1](/img/structure/B2832543.png)
N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole 2 and 3-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole 2 and 3-carboxamide derivatives involves several steps . The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction is crucial in the chemical reactions involving these compounds .Scientific Research Applications
- Anticancer Properties : Investigations suggest that indole-based compounds exhibit anticancer activity. Further studies could explore the specific mechanisms and potential therapeutic applications in cancer treatment .
- Anti-HIV Activity : Some indole derivatives have been evaluated for their anti-HIV properties. Molecular docking studies could shed light on their interactions with viral proteins .
- Semiconductors and OLEDs : Thiophene derivatives, including this compound, play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibition : Thiophene-based molecules serve as corrosion inhibitors in industrial chemistry and material science .
- Anti-Inflammatory and Analgesic Properties : Thiophene derivatives have demonstrated anti-inflammatory and analgesic effects, making them relevant for pain management and inflammation-related disorders .
- Antimicrobial Activity : Some thiophene derivatives exhibit antimicrobial properties, which could be explored further for potential therapeutic applications .
- Antihypertensive and Anti-Atherosclerotic Effects : Molecules containing the thiophene ring system have shown promise in managing hypertension and preventing atherosclerosis .
- Corrosion Inhibitors : Thiophene derivatives are used to protect metals from corrosion in various industrial applications .
Medicinal Chemistry and Drug Development
Organic Electronics and Materials Science
Pharmacology and Therapeutics
Industrial Chemistry
Biological Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)thieno[2,3-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-13(2)14-8-10-15(11-9-14)22-20(24)19-12-17-16-6-4-5-7-18(16)23(3)21(17)25-19/h4-13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMECEIZBEZIWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

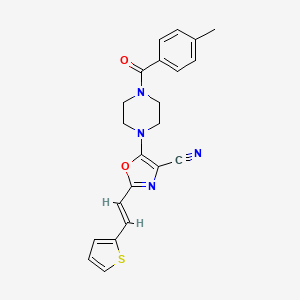
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)
![N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832464.png)
![N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2832465.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)
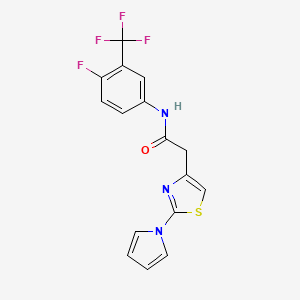
![3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2832471.png)
![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)
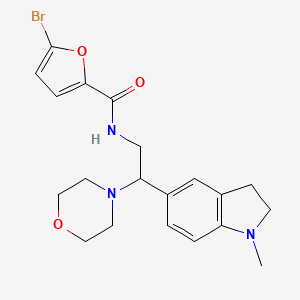
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)
![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2832479.png)
